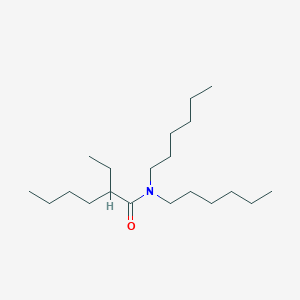

2-ethyl-N,N-dihexylhexanamide

Description

Properties

IUPAC Name |

2-ethyl-N,N-dihexylhexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41NO/c1-5-9-12-14-17-21(18-15-13-10-6-2)20(22)19(8-4)16-11-7-3/h19H,5-18H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTKEKIWJNKZOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN(CCCCCC)C(=O)C(CC)CCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for 2 Ethyl N,n Dihexylhexanamide and Analogous Branched Amides

Established Amidation Reactions

Traditional methods for forming amide bonds remain fundamental in organic synthesis. These typically involve the reaction of a carboxylic acid derivative with an amine.

Acyl Halide-Amine Coupling Mechanisms

A prevalent and reliable method for amide synthesis is the reaction between an acyl halide and an amine. masterorganicchemistry.comlibretexts.org This nucleophilic acyl substitution reaction is generally efficient and proceeds under mild conditions. masterorganicchemistry.com The process begins with the conversion of a carboxylic acid, in this case, 2-ethylhexanoic acid, to its more reactive acyl chloride derivative, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.com

The mechanism involves two main stages. First, the amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the amide. A byproduct of this reaction is hydrogen chloride (HCl). libretexts.org To neutralize the generated HCl, which can protonate the starting amine and render it non-nucleophilic, a base is typically added, or an excess of the amine is used. masterorganicchemistry.comlibretexts.org

Activation of Carboxylic Acid: 2-ethylhexanoic acid is reacted with a chlorinating agent (e.g., SOCl₂) to form 2-ethylhexanoyl chloride.

Amidation: The resulting 2-ethylhexanoyl chloride is then reacted with dihexylamine (B85673) to yield 2-ethyl-N,N-dihexylhexanamide and HCl. The HCl is subsequently neutralized.

This method is widely applicable but can be limited by the availability and stability of the acyl halide, as well as the sensitivity of other functional groups in the molecule to the reaction conditions.

Carboxylic Acid Activation and Amine Condensation (e.g., Carbodiimide-mediated)

Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. ucl.ac.uk To overcome this, activating agents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), are common reagents for this purpose. masterorganicchemistry.comucl.ac.uk

The mechanism of carbodiimide-mediated amidation proceeds through several steps:

The carboxylic acid adds to one of the double bonds of the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. nih.govacs.org

This intermediate can then be attacked by the amine to form the desired amide and a urea (B33335) byproduct (e.g., dicyclohexylurea). ucl.ac.uk

To improve reaction efficiency and suppress side reactions, such as the rearrangement of the O-acylisourea to an unreactive N-acylurea, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure are often used. nih.govluxembourg-bio.com These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to side reactions but still sufficiently reactive to acylate the amine. nih.govacs.org The steric hindrance of the substituents on the carbodiimide can influence its reactivity and the potential for side reactions. acs.orgluxembourg-bio.com

Table 1: Comparison of Common Carbodiimide Coupling Reagents

| Carbodiimide Reagent | Common Name | Characteristics |

| N,N'-Dicyclohexylcarbodiimide | DCC | Highly effective, but the dicyclohexylurea byproduct is often difficult to remove. |

| N,N'-Diisopropylcarbodiimide | DIC | The diisopropylurea byproduct is more soluble in common organic solvents, simplifying purification. ucl.ac.uk |

| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | EDC or WSC | Water-soluble, making it useful for reactions in aqueous media and simplifying workup through extraction. nih.gov |

Innovative Synthetic Approaches for α-Branched Amides

Recent advancements in synthetic methodology have focused on developing more efficient and selective routes to α-branched amides, addressing challenges associated with steric hindrance and stereocontrol.

Umpolung Strategies for α-Position Functionalization

Umpolung, or polarity reversal, offers a non-traditional approach to forming carbon-carbon bonds at the α-position of carbonyl compounds. illinois.edu In classical synthesis, the α-carbon of an amide is nucleophilic (enolate chemistry). Umpolung strategies render this position electrophilic, allowing for reactions with nucleophiles. illinois.edujst.go.jp

One approach involves the use of hypervalent iodine(III) reagents or the activation of amides with agents like triflic anhydride (B1165640), followed by the addition of an N-oxide to generate an "enolonium" species. illinois.edu This electrophilic intermediate can then react with various nucleophiles. Another strategy involves the reaction of hydroxamates, which, upon activation with a Lewis acid and a base, can undergo a formal oxidation state reshuffle to achieve α-heteroatom-functionalization under redox-neutral conditions. nih.govacs.org These methods have been successfully applied to the synthesis of α-heteroatom-substituted amides, including α-alkoxy and α-fluoro amides. illinois.edunih.gov

Electrochemical Synthesis in Amide Bond Formation

Electrochemical methods are gaining traction as a green and sustainable alternative for amide bond formation, as they can replace chemical redox reagents with electrons. nih.gov Several electrochemical strategies have been developed:

Anodic Co-electrolysis: This method can achieve the formation of amides from alcohols and ammonia (B1221849) or amines under ambient conditions, offering a more sustainable route than traditional methods that require high temperatures and activating agents. chinesechemsoc.org

Oxidative Amidation: Aldehydes can be reacted with amines, and the resulting hemiaminal intermediate is selectively oxidized at an electrode to form the amide bond. acs.orgresearchgate.net Gold electrocatalysts have shown high selectivity in this transformation. acs.org

Anion Pool Method: This technique electrochemically generates highly nucleophilic anions from amine substrates, which then react with acid anhydrides to form amides. This method is operationally simple and avoids the use of transition metals and added bases. rsc.org

Table 2: Overview of Electrochemical Amide Synthesis Strategies

| Electrochemical Strategy | Starting Materials | Key Features |

| Anodic Co-electrolysis | Alcohols, Amines/Ammonia | Operates at ambient conditions; sustainable. chinesechemsoc.org |

| Oxidative Amidation | Aldehydes, Amines | Chemoselective oxidation of hemiaminal intermediates. acs.orgresearchgate.net |

| Anion Pool Method | Amines, Acid Anhydrides | Generates strong amine nucleophiles electrochemically; avoids bases. rsc.org |

| Triphenylphosphine-mediated | Carboxylic Acids, Amines | An electrochemically generated triphenylphosphine (B44618) radical cation activates the carboxylic acid. nih.gov |

Stereoselective Synthesis of Branched Amides

The synthesis of enantiomerically pure α-branched amides is of significant interest, particularly for pharmaceutical applications. Amines with a stereocenter at the α-position are common subunits in bioactive molecules. wiley-vch.de

Several strategies have been developed to achieve stereocontrol:

Chiral Auxiliaries: The use of a chiral auxiliary attached to the imine is a reliable method. Nucleophilic addition to such imines proceeds with high diastereoselectivity, and subsequent removal of the auxiliary provides the α-branched amine. wiley-vch.de

Multicomponent Reactions: A general approach involves the hydrozirconation of nitriles to form metalloimines, which then react with acyl chlorides. The resulting acylimines can undergo diastereoselective addition of various nucleophiles in the presence of a Lewis acid to produce α-branched amides. nih.gov

Phase-Transfer Catalysis: Asymmetric alkylation of glycinate (B8599266) Schiff bases with racemic secondary alkyl halides under phase-transfer conditions, using a chiral quaternary ammonium salt, can produce β-branched α-amino acid derivatives with high enantio- and diastereoselectivity. organic-chemistry.org These can then be converted to the corresponding amides.

These methods provide powerful tools for accessing stereochemically defined branched amides, which are crucial for understanding structure-activity relationships in medicinal chemistry and materials science.

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as multi-dimensional techniques, a detailed picture of the atomic connectivity and environment within the 2-ethyl-N,N-dihexylhexanamide molecule can be constructed.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) provides information about the types and proximity of hydrogen atoms in a molecule. For 2-ethyl-N,N-dihexylhexanamide, the ¹H NMR spectrum is expected to show distinct signals corresponding to the various proton environments in the dihexylamino and 2-ethylhexanoyl moieties.

Based on general chemical shift principles for similar structures, the expected ¹H NMR data can be summarized as follows:

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (hexyl chains) | ~0.9 | Triplet | 6H |

| CH₃ (ethyl group) | ~0.9 | Triplet | 3H |

| (CH₂)₄ (hexyl chains) | ~1.2-1.4 | Multiplet | 16H |

| N-CH₂ (hexyl chains) | ~3.2-3.4 | Multiplet | 4H |

| CH₂ (ethyl group) | ~1.5-1.7 | Multiplet | 2H |

| CH (on acyl chain) | ~2.2-2.4 | Multiplet | 1H |

This table represents predicted values based on known chemical shifts for similar functional groups and may not reflect exact experimental values.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. For 2-ethyl-N,N-dihexylhexanamide, the spectrum would display signals for each unique carbon atom.

| Carbon Type | Expected Chemical Shift (ppm) |

| C=O (Amide Carbonyl) | ~170-175 |

| CH (on acyl chain) | ~45-55 |

| N-CH₂ (hexyl chains) | ~45-55 |

| CH₂ (ethyl group & hexyl chains) | ~20-40 |

| CH₃ (ethyl group & hexyl chains) | ~10-15 |

This table represents predicted values based on known chemical shifts for similar functional groups and may not reflect exact experimental values.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons. For instance, it would show correlations between the N-CH₂ protons and the adjacent CH₂ group in the hexyl chains, and between the methine proton on the acyl chain and the adjacent CH₂ protons of the ethyl and butyl groups. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would be used to definitively assign each carbon signal to its attached proton(s). For example, the signal for the N-CH₂ carbons would show a cross-peak with the signal for the N-CH₂ protons.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of 2-ethyl-N,N-dihexylhexanamide, a tertiary amide, is characterized by the absence of N-H stretching and bending bands that are prominent in primary and secondary amides. spectroscopyonline.com The most significant absorption band is the carbonyl (C=O) stretch.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Amide I band) | ~1630-1680 | Strong |

| C-H Stretch (Aliphatic) | ~2850-2960 | Strong |

| C-N Stretch | ~1400 | Medium |

The C=O stretching frequency in tertiary amides is a key diagnostic peak. spectroscopyonline.comspcmc.ac.in The aliphatic C-H stretching vibrations from the numerous methylene (B1212753) and methyl groups in the hexyl and ethyl chains will also be very prominent.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. themedicinemaker.com The amide I band is also observable in the Raman spectrum. nih.govresearchgate.net Raman spectroscopy can be particularly useful for studying the conformational properties of the alkyl chains. nih.gov

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Amide I (C=O stretch) | ~1610–1690 |

| C-H Bending/Wagging | ~1200-1450 |

| C-C Stretching | ~800-1100 |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry (MS) is a technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.

For 2-ethyl-N,N-dihexylhexanamide (Molecular Formula: C₂₀H₄₁NO, Molecular Weight: 311.55 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺) depending on the ionization technique used.

A characteristic fragmentation pathway for aliphatic amides is the α-cleavage at the carbonyl group. nih.govrsc.org The cleavage of the N-CO bond is a common fragmentation pattern for amides. rsc.orgresearchgate.net

Expected Fragmentation Pattern:

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 311 | Molecular Ion [C₂₀H₄₁NO]⁺ |

| 282 | Loss of an ethyl group [M - C₂H₅]⁺ |

| 226 | Loss of a hexyl group [M - C₆H₁₃]⁺ |

| 184 | Dihexylamino cation [(C₆H₁₃)₂N]⁺ |

| 127 | 2-ethylhexanoyl cation [CH₃(CH₂)₃CH(C₂H₅)CO]⁺ |

This table represents plausible fragmentation patterns and the actual spectrum may show additional or different fragments.

X-ray Diffraction (XRD) for Solid-State Molecular Geometry

Elemental Composition Analysis (CHN)

Elemental Composition Analysis, commonly known as CHN analysis, is a cornerstone technique in analytical chemistry for determining the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a chemical compound. This combustion analysis provides critical data for verifying the empirical formula of a newly synthesized or isolated substance, thereby confirming its elemental makeup and purity. The process involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment. The resulting combustion gases—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are then separated and quantified to determine the elemental composition of the original sample. measurlabs.com

For the compound 2-ethyl-N,N-dihexylhexanamide, the theoretical elemental composition is derived from its molecular formula, C₂₀H₄₁NO . Based on the atomic weights of its constituent elements, the calculated mass percentages are essential benchmarks for experimental verification.

While elemental analysis is a standard procedure for the characterization of such compounds, a review of published research did not yield specific experimental CHN analysis results for 2-ethyl-N,N-dihexylhexanamide. In typical research practice, experimentally determined values are expected to align closely with the theoretical calculations, often within a margin of ±0.4%, to validate the structure and purity of the compound. nih.gov

The table below outlines the theoretical elemental composition of 2-ethyl-N,N-dihexylhexanamide.

Table 1: Elemental Composition of 2-ethyl-N,N-dihexylhexanamide

| Element | Symbol | Theoretical Mass Percentage (%) | Experimental Mass Percentage (%) |

|---|---|---|---|

| Carbon | C | 77.10% | Data not available in reviewed literature |

| Hydrogen | H | 13.26% | Data not available in reviewed literature |

Reaction Chemistry and Transformation Pathways of 2 Ethyl N,n Dihexylhexanamide

Hydrolytic Stability and Mechanistic Insights

The stability of the amide bond in 2-ethyl-N,N-dihexylhexanamide against hydrolysis is a critical aspect of its chemical behavior. Like other tertiary amides, it can undergo cleavage under both acidic and basic conditions, typically requiring heat, to yield 2-ethylhexanoic acid and N,N-dihexylamine. jove.comlibretexts.org The mechanisms governing these transformations provide a deeper understanding of its reactivity.

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of 2-ethyl-N,N-dihexylhexanamide proceeds through a mechanism analogous to that of other amides. ucalgary.ca The reaction is initiated by the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. jove.comucalgary.cayoutube.com It is important to note that the nitrogen atom's lone pair is involved in resonance with the carbonyl group, making the carbonyl oxygen the more basic site. youtube.comyoutube.com

Key steps in the acid-catalyzed hydrolysis of 2-ethyl-N,N-dihexylhexanamide:

Protonation of the carbonyl oxygen. ucalgary.ca

Nucleophilic attack by water on the carbonyl carbon.

Proton transfer to the nitrogen atom. libretexts.org

Elimination of N,N-dihexylamine.

Deprotonation to form the carboxylic acid and an ammonium (B1175870) ion. youtube.com

Base-Promoted Hydrolysis Mechanisms

Under basic conditions, the hydrolysis of 2-ethyl-N,N-dihexylhexanamide is a promoted, rather than catalyzed, reaction because a full equivalent of the base (e.g., hydroxide (B78521) ion) is consumed. libretexts.org The mechanism begins with the direct nucleophilic attack of the hydroxide ion on the electron-deficient carbonyl carbon. jove.comlibretexts.org This addition forms a tetrahedral alkoxide intermediate. libretexts.orgmasterorganicchemistry.com

The crucial next step is the expulsion of the leaving group. The carbonyl group reforms, leading to the cleavage of the carbon-nitrogen bond and the departure of a dihexylamide anion. libretexts.org The dihexylamide anion is a very strong base and subsequently deprotonates the initially formed 2-ethylhexanoic acid in an irreversible acid-base reaction. libretexts.org This results in the formation of a stable carboxylate salt and N,N-dihexylamine. jove.com To obtain the free carboxylic acid, a final acidification step during the workup is necessary. For tertiary amides, the initial nucleophilic attack by the hydroxide ion is often the rate-determining step. uregina.ca

Key steps in the base-promoted hydrolysis of 2-ethyl-N,N-dihexylhexanamide:

Nucleophilic attack by hydroxide on the carbonyl carbon. libretexts.org

Formation of a tetrahedral intermediate.

Elimination of the dihexylamide anion.

Irreversible deprotonation of the carboxylic acid to form a carboxylate salt and N,N-dihexylamine. jove.com

Reduction Reactions to Corresponding Amines

Tertiary amides like 2-ethyl-N,N-dihexylhexanamide can be effectively reduced to their corresponding tertiary amines. This transformation involves the complete reduction of the carbonyl group (C=O) to a methylene (B1212753) group (CH₂). The most common and powerful reagent used for this purpose is lithium aluminum hydride (LiAlH₄). chemistrysteps.commasterorganicchemistry.commasterorganicchemistry.com The reaction converts 2-ethyl-N,N-dihexylhexanamide into N,N-dihexyl-2-ethylhexan-1-amine. masterorganicchemistry.comjove.com

The mechanism for the LiAlH₄ reduction of a tertiary amide begins with the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbonyl carbon. masterorganicchemistry.comjove.com This forms a tetrahedral alkoxide intermediate. The oxygen of this intermediate then coordinates to the aluminum species (AlH₃), forming an oxygen-aluminum bond and making it a good leaving group. jove.com Subsequently, the lone pair of electrons on the nitrogen atom helps to expel the aluminate group, resulting in the formation of a transient, electrophilic iminium ion. jove.comrsc.org A second equivalent of hydride then attacks the iminium carbon, completing the reduction and yielding the final tertiary amine product after an aqueous workup. masterorganicchemistry.comjove.com

Alternative, milder reducing agents like dialkylboranes (e.g., 9-borabicyclo[3.3.1]nonane, 9-BBN) can also be employed for the reduction of tertiary amides to amines. chemistrysteps.comnih.gov The reduction of tertiary amides to the corresponding amines typically requires two equivalents of 9-BBN for the reaction to go to completion. nih.gov

Table 1: Reagents for the Reduction of 2-ethyl-N,N-dihexylhexanamide

| Reagent | Product | Notes |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | N,N-dihexyl-2-ethylhexan-1-amine | A powerful, non-selective reducing agent. masterorganicchemistry.commasterorganicchemistry.com |

| 9-Borabicyclo[3.3.1]nonane (9-BBN) | N,N-dihexyl-2-ethylhexan-1-amine | A milder alternative to LiAlH₄; requires 2 equivalents. chemistrysteps.comnih.gov |

| Disiamylborane | 2-ethylhexanal | A sterically hindered borane (B79455) that can achieve partial reduction to the aldehyde. nih.gov |

Amide Activation Strategies and Chemoselective Transformations

Beyond simple hydrolysis and reduction, the amide group of 2-ethyl-N,N-dihexylhexanamide can be chemically activated to participate in a variety of selective transformations. rsc.org This activation overcomes the inherent low reactivity of the amide functional group, which stems from the stabilizing resonance between the nitrogen lone pair and the carbonyl group. rsc.org

Keteniminium Ion Reactivity in Amide Chemistry

A highly effective strategy for activating tertiary amides involves their conversion into highly electrophilic keteniminium ions. researchgate.netnih.govthieme-connect.com This is most commonly achieved by treating the amide with a powerful oxophilic reagent, such as trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride, Tf₂O), in the presence of a non-nucleophilic base like 2,6-lutidine or a 2-halopyridine. rsc.orgthieme-connect.comtcichemicals.com

The mechanism for forming the keteniminium ion from 2-ethyl-N,N-dihexylhexanamide begins with the electrophilic activation of the amide's carbonyl oxygen by triflic anhydride. researchgate.netresearchgate.net This creates a highly reactive O-triflyliminium triflate intermediate. thieme-connect.com The sterically hindered base then abstracts an α-proton (a proton on the carbon adjacent to the carbonyl group), leading to the elimination of triflic acid and the formation of the keteniminium ion. researchgate.netresearchgate.net These keteniminium ions are potent electrophiles and versatile intermediates for a range of chemical reactions, including cycloadditions and reactions with nucleophiles. rsc.orgresearchgate.netacs.orgresearchgate.net

α-Functionalization via Umpolung or Electrophilic Activation

Normally, the α-carbon of an amide is nucleophilic in character (as in an enolate). However, modern synthetic strategies allow for a reversal of this polarity, a concept known as "umpolung." researchgate.net This enables the α-carbon to act as an electrophile, opening pathways for novel bond formations. acs.org

By activating 2-ethyl-N,N-dihexylhexanamide with triflic anhydride, the resulting keteniminium intermediate can be trapped by a suitable nucleophile, such as a pyridine-N-oxide. tcichemicals.com This process can lead to an intermediate that possesses electrophilic character at the α-carbon. tcichemicals.com This umpolung strategy allows for the subsequent attack by a wide array of nucleophiles—including heteroatom nucleophiles (halogens, oxygen, sulfur, nitrogen)—at the α-position, a transformation not possible through classical enolate chemistry. acs.orgorganic-chemistry.org This method is highly chemoselective, allowing for the functionalization of the amide α-position even in the presence of other carbonyl groups like esters or ketones. acs.orgorganic-chemistry.orgresearchgate.net

Coordination Chemistry of N,n Dialkylhexanamides with Metal Ions

Ligand Design Principles and Coordination Modes

The design of N,N-dialkylhexanamide ligands is crucial for their effectiveness in metal ion complexation. Key design principles revolve around the donor atoms within the amide group and the influence of the attached alkyl chains.

Amide Oxygen and Nitrogen as Donor Sites

The amide group possesses two potential donor atoms for coordination with metal ions: the carbonyl oxygen and the amide nitrogen. jmchemsci.com The primary mode of coordination for N,N-dialkylamides with hard metal ions, such as actinides and lanthanides, is through the carbonyl oxygen atom. rsc.orgrsc.org This preference is attributed to the higher electron density on the oxygen atom, making it a stronger Lewis base. The lone pair of electrons on the nitrogen atom can also participate in bonding, particularly with softer transition metals. wikipedia.org However, in many instances, the nitrogen atom's involvement is less direct, and coordination primarily occurs through the oxygen atom. asianpubs.orgacs.org The ambidentate nature of the amide group, with potential coordination through either oxygen or nitrogen, allows for flexibility in bonding and can influence the geometry and stability of the resulting metal complex. rsc.org

Influence of Alkyl Chains and Branching on Ligand Properties

The alkyl chains attached to the amide nitrogen play a critical role in determining the ligand's properties and its interaction with metal ions. The length and branching of these alkyl groups significantly impact the ligand's solubility in organic solvents, a crucial factor in liquid-liquid extraction processes. Longer and more branched alkyl chains generally increase the lipophilicity of the ligand, enhancing its solubility in nonpolar organic diluents.

Synthesis and Spectroscopic Characterization of Metal-Amide Complexes

The synthesis of metal-amide complexes typically involves the reaction of a metal salt with the N,N-dialkylhexanamide ligand in a suitable solvent. The resulting complexes can be characterized using various spectroscopic techniques to elucidate their structure and bonding.

Complexation with Transition Metals (e.g., Cobalt, Nickel, Platinum, Copper)

N,N-dialkylamides form stable complexes with a variety of transition metals, including cobalt, nickel, platinum, and copper. derpharmachemica.commdpi.comnih.govresearchgate.net The synthesis of these complexes is often achieved by mixing the metal salt with the amide ligand in an organic solvent. researchgate.netresearchgate.net The coordination environment around the metal ion in these complexes can vary, leading to different geometries such as octahedral or tetrahedral. derpharmachemica.com

Spectroscopic methods are instrumental in characterizing these complexes. Infrared (IR) spectroscopy is particularly useful for determining the coordination mode of the amide ligand. A shift in the C=O stretching frequency upon complexation indicates the involvement of the carbonyl oxygen in bonding to the metal ion. orientjchem.org Electronic absorption (UV-Vis) spectroscopy provides information about the d-d electronic transitions of the metal ion, which can help in determining the coordination geometry. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to probe the structure of diamagnetic complexes in solution. nih.gov

Below is a table summarizing the spectroscopic data for representative transition metal complexes with amide ligands.

| Metal Ion | Complex Formula (Example) | Key IR Bands (cm⁻¹) ν(C=O) | UV-Vis λₘₐₓ (nm) | Coordination Geometry |

| Cobalt(II) | [Co(amide)₂Cl₂] | Shift to lower frequency | ~600-700 | Tetrahedral/Octahedral |

| Nickel(II) | [Ni(amide)₂Cl₂] | Shift to lower frequency | ~600-700, ~1000 | Octahedral |

| Platinum(II) | [Pt(amide)₂Cl₂] | Shift to lower frequency | ~300-400 | Square Planar |

| Copper(II) | [Cu(amide)₂Cl₂] | Shift to lower frequency | ~600-900 | Distorted Octahedral |

Complexation with Actinide and Lanthanide Series Elements

The complexation of N,N-dialkylamides with actinide and lanthanide elements is of great interest for nuclear fuel reprocessing and waste management. osti.govmdpi.com These ligands have shown promise as extractants for separating trivalent actinides from lanthanides, a notoriously difficult separation due to their similar ionic radii and chemical properties. mdpi.comresearchgate.net The coordination of N,N-dialkylamides with these f-block elements predominantly occurs through the carbonyl oxygen. researchgate.net

The synthesis of actinide and lanthanide complexes with N,N-dialkylamides is typically carried out in the context of solvent extraction studies. The metal ion is transferred from an aqueous phase (often containing nitric acid) to an organic phase containing the amide ligand. capes.gov.br The structure of the extracted species can be investigated using techniques such as Extended X-ray Absorption Fine Structure (EXAFS) and UV-Vis spectroscopy. researchgate.netiaea.org These studies have revealed that the coordination environment of the metal ion can change depending on the conditions, such as the nitric acid concentration. researchgate.netcapes.gov.br For instance, with increasing acidity, the coordination can shift from an inner-sphere complex with directly coordinated amide ligands to an outer-sphere complex where protonated amide molecules are associated with a metal-nitrate anion. researchgate.netcapes.gov.br

| Metal Ion | Typical Extracted Species | Coordination Mode | Spectroscopic Technique | Key Findings |

| Uranyl (UO₂²⁺) | [UO₂(NO₃)₂(amide)₂] | Inner-sphere, O-coordination | UV-Vis, EXAFS | Formation of a neutral complex in the organic phase. rsc.orgreading.ac.uk |

| Plutonium(IV) | [Pu(NO₃)₄(amide)₂] or [Pu(NO₃)₆]²⁻[H-amide]⁺₂ | Inner-sphere and Outer-sphere | UV-Vis, EXAFS | Coordination evolves with nitric acid concentration. researchgate.netcapes.gov.br |

| Americium(III) | [Am(NO₃)₃(amide)₃] | Inner-sphere, O-coordination | Luminescence, UV-Vis | Forms stable complexes, basis for separation from lanthanides. researchgate.net |

| Europium(III) | [Eu(NO₃)₃(amide)₃] | Inner-sphere, O-coordination | Luminescence, UV-Vis | Similar coordination to Am(III) but with different stability. researchgate.net |

Stoichiometry and Stability of Metal-Amide Adducts

The stoichiometry of the metal-amide adducts, which refers to the ratio of metal ions to ligands in the complex, is a critical factor influencing their stability and extraction behavior. numberanalytics.com This stoichiometry is determined by a combination of factors including the size and charge of the metal ion, the steric bulk of the ligand, and the nature of the solvent or diluent. libretexts.org

For many divalent and trivalent metal ions, complexes with a 1:2 or 1:3 metal-to-ligand ratio are commonly observed. researchgate.net In solvent extraction systems involving actinides and lanthanides, the stoichiometry of the extracted species can be influenced by the concentration of the ligand and other components in the organic phase. nih.gov For example, at low ligand concentrations, a 1:2 metal-ligand complex might predominate, while at higher concentrations, a 1:3 or even 1:4 complex may form. nih.gov

The stability of these metal-amide adducts is quantified by their formation constants (or stability constants). These constants provide a measure of the strength of the interaction between the metal ion and the ligand. The stability of the complexes is influenced by the electronic properties of both the metal and the ligand, as well as by steric factors. Generally, for a given ligand, the stability of the complexes follows trends related to the charge density of the metal ion. However, the selectivity of N,N-dialkylamides for certain actinides over lanthanides suggests that factors beyond simple electrostatic interactions, such as the degree of covalency in the metal-ligand bond, may also play a significant role. osti.gov

Electronic Structure and Geometry of Amide-Metal Complexes

The interaction between N,N-dialkylhexanamides, such as 2-ethyl-N,N-dihexylhexanamide, and metal ions is fundamentally governed by the electronic properties and steric factors of the ligand and the metal center. The amide functional group provides a primary coordination site through the carbonyl oxygen atom, which acts as a Lewis base, donating electron density to the typically Lewis acidic metal ion. The nitrogen atom's lone pair is generally less available for coordination due to its delocalization into the carbonyl group, which imparts a partial double bond character to the C-N bond.

The geometry of the resulting metal complex is a delicate balance of several factors, including the size of the metal ion, its oxidation state, the coordination number, and the steric bulk of the alkyl substituents on both the acyl chain and the nitrogen atom. researchgate.net For instance, larger metal ions can accommodate a higher number of ligands, leading to higher coordination numbers. researchgate.net Conversely, bulky ligands like 2-ethyl-N,N-dihexylhexanamide, with its branched ethyl group and long hexyl chains, can sterically hinder the approach of multiple ligands, often resulting in lower coordination numbers compared to less bulky amides. researchgate.net

Theoretical studies, such as those employing density functional theory (DFT), provide significant insights into the electronic structure and geometry of these complexes. For instance, studies on the complexation of uranyl (UO₂²⁺), neodymium (Nd³⁺), and ytterbium (Yb³⁺) ions with N,N-dihexyl-2-ethylhexanamide (a close structural analog of 2-ethyl-N,N-dihexylhexanamide) have elucidated the nature of the metal-ligand bonding and the resulting molecular geometries. scribd.comiitism.ac.inresearchgate.net

These computational analyses reveal that the primary interaction is the coordination of the amide's carbonyl oxygen to the metal center. The electronic structure of these complexes is characterized by a significant ligand-to-metal charge transfer. The highest occupied molecular orbital (HOMO) is often localized on the amide ligand, while the lowest unoccupied molecular orbital (LUMO) is typically centered on the metal ion or its other ligands, such as nitrates. scribd.com

The geometry of these complexes can vary significantly. For example, uranyl complexes with N,N-dialkylamides often feature the linear UO₂²⁺ moiety with the amide and other ligands arranged in the equatorial plane. The precise coordination geometry (e.g., distorted octahedral, pentagonal bipyramidal) is influenced by the number of coordinating amide molecules and the presence of other ligands like nitrate (B79036) ions. scribd.com

Detailed research findings from computational studies on analogous systems provide specific data on bond lengths, bond angles, and electronic properties, which are crucial for understanding the stability and reactivity of these complexes.

Detailed Research Findings

Computational studies on the complexation of metal ions with N,N-dihexyl-2-ethylhexanamide (DH2EHA) have provided quantitative data on the geometry and electronic structure of the resulting complexes. scribd.comiitism.ac.inresearchgate.net These findings are considered representative for the structurally similar 2-ethyl-N,N-dihexylhexanamide.

The research indicates a high selectivity of such amide ligands for U(VI) over trivalent rare earth elements like Nd(III) and Yb(III). iitism.ac.inresearchgate.net This selectivity can be explained by the differences in the electronic structure and geometry of their respective complexes.

Uranyl (UO₂²⁺) Complex: In the UO₂(NO₃)₂(DH2EHA)₂ complex, the uranyl ion maintains its characteristic linear O=U=O arrangement. Two bidentate nitrate ions and two DH2EHA ligands coordinate to the uranium atom in the equatorial plane. The amide ligands coordinate through their carbonyl oxygen atoms.

Neodymium (Nd³⁺) and Ytterbium (Yb³⁺) Complexes: The trivalent lanthanide complexes, such as Nd(NO₃)₃(DH2EHA)₂ and Yb(NO₃)₃(DH2EHA)₂, exhibit higher coordination numbers, typically 8 or 9. The geometry is more complex and can be described as distorted tricapped trigonal prismatic or monocapped square antiprismatic. The nitrate ions often act as bidentate ligands, contributing to the higher coordination number.

The following tables summarize key geometric and electronic data obtained from these theoretical studies.

Table 1: Selected Bond Lengths (Å) in Metal-Amide Complexes

| Bond | UO₂(NO₃)₂(DH2EHA)₂ | Nd(NO₃)₃(DH2EHA)₂ | Yb(NO₃)₃(DH2EHA)₂ |

|---|---|---|---|

| M-O (Amide) | 2.38 | 2.45 | 2.35 |

| M-O (Nitrate) | 2.52 | 2.55 | 2.48 |

| C=O (Amide) | 1.25 | 1.24 | 1.24 |

| C-N (Amide) | 1.35 | 1.36 | 1.36 |

Data derived from computational studies on N,N-dihexyl-2-ethylhexanamide complexes. scribd.com

Table 2: Selected Bond Angles (°) in Metal-Amide Complexes

| Angle | UO₂(NO₃)₂(DH2EHA)₂ | Nd(NO₃)₃(DH2EHA)₂ | Yb(NO₃)₃(DH2EHA)₂ |

|---|---|---|---|

| O=U=O | ~180 | - | - |

| O(amide)-M-O(amide) | ~70 | ~68 | ~71 |

| O(nitrate)-M-O(nitrate) | ~52 | ~51 | ~53 |

Data derived from computational studies on N,N-dihexyl-2-ethylhexanamide complexes. scribd.com

Table 3: Electronic Properties of Metal-Amide Complexes

| Property | UO₂(NO₃)₂(DH2EHA)₂ | Nd(NO₃)₃(DH2EHA)₂ | Yb(NO₃)₃(DH2EHA)₂ |

|---|---|---|---|

| HOMO Energy (eV) | -6.8 | -7.2 | -7.4 |

| LUMO Energy (eV) | -2.5 | -1.8 | -2.1 |

| HOMO-LUMO Gap (eV) | 4.3 | 5.4 | 5.3 |

| Mulliken Charge on Metal | +2.85 | +2.65 | +2.70 |

Data derived from computational studies on N,N-dihexyl-2-ethylhexanamide complexes. scribd.com

Applications in Advanced Chemical Separations and Nuclear Fuel Reprocessing

Extraction Mechanisms of Select Metal Ions

The extraction of metal ions from acidic aqueous solutions by N,N-dialkylamides occurs through a neutral solvating mechanism, similar to TBP. The amide molecule (A) coordinates with the neutral metal-nitrate complex (e.g., UO₂(NO₃)₂) via the carbonyl oxygen atom, transferring the complex into the organic phase.

The extraction of Pu(IV) by N,N-dialkylamides is highly sensitive to the concentration of nitric acid in the aqueous phase. tandfonline.com For extractants like DEHBA, the distribution ratio for Pu(IV) decreases sharply as the nitric acid concentration is lowered. tandfonline.com This behavior allows for the separation of uranium and plutonium. In a typical process flow, both U(VI) and Pu(IV) can be co-extracted from a high-acidity feed solution. Subsequently, plutonium can be selectively stripped back into an aqueous phase by contacting the loaded organic phase with a low-acidity nitric acid solution, without the need for a chemical reductant to change plutonium's oxidation state from Pu(IV) to Pu(III), as is required in the PUREX process. tandfonline.comgoogle.com For example, a continuous counter-current experiment using DEHBA demonstrated that over 97% of loaded plutonium could be recovered by scrubbing with 0.67 M nitric acid. tandfonline.com

In contrast, trivalent actinides like Americium(III) are very poorly extracted by N,N-dialkylamides from nitric acid solutions. tandfonline.comgoogle.com This results in very high separation factors between U(VI)/Pu(IV) and Am(III), allowing for the quantitative and selective separation of uranium and plutonium from minor actinides and most fission products in the initial extraction step. google.com

The extraction of Thorium(IV) by N,N-dialkylamides is generally less efficient compared to U(VI), particularly with branched-chain amides. capes.gov.brresearchgate.net Studies comparing various amides have consistently shown that the distribution ratios for Th(IV) are low. researchgate.net This poor extraction is attributed to the steric hindrance effects of the bulky alkyl groups on the amide. The significant difference in extraction behavior between U(VI) and Th(IV) makes certain N,N-dialkylamides, especially those with significant branching like di(2-ethylhexyl)pivalamide (D2EHPVA), excellent candidates for the selective recovery of uranium from thorium-based nuclear fuels or waste streams. capes.gov.brcapes.gov.br For instance, the separation factor for U/Th with D2EHPVA was found to be distinctly larger than those obtained with other amides or with TBP. capes.gov.br

Table of Mentioned Chemical Compounds

| Abbreviation | Full Chemical Name |

| Am(III) | Americium(III) ion |

| DEHBA | N,N-di(2-ethylhexyl)butanamide |

| DHOA | N,N-dihexyloctanamide |

| D2EHAA | N,N-di(2-ethylhexyl)acetamide |

| D2EHIBA | N,N-di(2-ethylhexyl)isobutyramide |

| D2EHPRA | N,N-di(2-ethylhexyl)propionamide |

| D2EHPVA | N,N-di(2-ethylhexyl)pivalamide |

| Pu(IV) | Plutonium(IV) ion |

| TBP | Tri-n-butyl phosphate (B84403) |

| Th(IV) | Thorium(IV) ion |

| U(VI) | Uranyl ion (UO₂²⁺) |

Plutonium (Pu(IV)) and Americium (Am(III)) Separation Efficacies

Structure-Activity Relationships in Extraction Performance

The extraction efficiency and selectivity of N,N-dialkyl amides are intrinsically linked to their molecular structure. The length and branching of the alkyl chains play a crucial role in determining how the extractant interacts with and separates metal ions.

The structure of the alkyl substituents on both the nitrogen atom and the carbonyl group significantly influences the extraction behavior of N,N-dialkyl amides. Studies have shown that both linear and branched alkyl chains affect the extractant's performance.

For N,N-dialkyl amides with straight alkyl chains, increasing the chain length can impact extraction capabilities. For instance, in the extraction of Uranium(VI) and Plutonium(IV), the extraction equilibrium constants were found to be similar for N,N-dihexylhexanamide (DHHA), N,N-dihexyloctanamide (DHOA), and N,N-dihexyldecanamide (DHDA). barc.gov.in However, other studies on different metal ions have shown a decrease in extraction ability as the alkyl chain lengthens. tandfonline.com

The introduction of branching in the alkyl chains, such as the 2-ethyl group in 2-ethyl-N,N-dihexylhexanamide, has a profound effect on selectivity. researchgate.net Branching near the carbonyl group can enhance the selectivity for certain actinides over others. For example, branched alkyl diamides have demonstrated higher selectivity for uranium over thorium compared to their straight-chain counterparts. researchgate.net This selectivity is a key reason for the interest in branched amides for advanced reprocessing schemes. Specifically, amides with branching on the alkyl chain off the carbonyl carbon are known to exhibit selectivity towards hexavalent actinides over tetravalent ones. researchgate.net

A study comparing various N,N-di(2-ethylhexyl) amides with different acyl chain structures, including straight-chain and branched-chain variants, highlighted these structure-function relationships in the extraction of plutonium. researchgate.net

Table 1: Comparison of Extraction Properties for Various N,N-dialkyl amides

| Extractant Name | Abbreviation | Metal Ion | Log Kex | Reference |

| N,N-dihexylhexanamide | DHHA | U(VI) | 1.43 | barc.gov.in |

| Pu(IV) | 3.62 | barc.gov.in | ||

| N,N-dihexyloctanamide | DHOA | U(VI) | 1.49 | barc.gov.in |

| Pu(IV) | 3.55 | barc.gov.in | ||

| N,N-dihexyldecanamide | DHDA | U(VI) | 1.47 | barc.gov.in |

| Pu(IV) | 3.51 | barc.gov.in |

This interactive table allows for sorting and filtering of data based on the extractant, metal ion, and reference.

The branching of alkyl chains, particularly the presence of a substituent at the α-carbon position relative to the carbonyl group (like the 2-ethyl group), introduces steric hindrance around the coordinating oxygen atom. iaea.org This steric bulk is a critical factor that influences the complexation with metal cations and, consequently, the extraction selectivity.

Branched amides can be used to separate actinides in different oxidation states, such as An(VI) from An(IV). iaea.org The steric hindrance impedes the formation of stable complexes with smaller, more highly charged cations like Pu(IV), while still allowing for effective complexation with larger, linear cations like the uranyl ion (UO₂²⁺). This difference in complexation stability forms the basis for selective separation. For example, N,N-di-(2-ethyl)hexyl-2,2-dimethylpropanamide (D2EHDMPA) can selectively recover U(VI) without significant co-extraction of Pu(IV). iaea.org

This principle of using steric hindrance to achieve selectivity is a cornerstone in the design of advanced separation processes. By carefully designing the structure of the extractant molecule, it is possible to "tune" its properties to target specific metal ions. researchgate.net

Role of Alkyl Chain Length and Branching (e.g., 2-ethyl substituent) on Extractant Properties

Radiolytic and Hydrolytic Degradation in Reprocessing Environments

In the high-radiation and acidic environments of nuclear fuel reprocessing, extractant molecules are subjected to radiolytic and hydrolytic degradation. The stability of the extractant and the nature of its degradation products are crucial for maintaining process efficiency and stability.

N,N-dialkyl amides are considered to have high stability against hydrolysis and radiolysis. iaea.org Their primary degradation products are carboxylic acids and secondary amines. researchgate.netiaea.org For instance, under radiolytic conditions, the degradation of monoamides can yield N-alkylamides, N,N-dialkylamines, and carboxylic acids. tandfonline.com Studies on various N,N-di(2-ethylhexyl) amides have shown that the main degradation products are similar regardless of whether the degradation is induced by alpha or gamma radiation. researchgate.net The degradation primarily occurs through the rupture of the N-C(carbonyl) bond. researchgate.net

A significant advantage of N,N-dialkyl amides over TBP is that their degradation products are considered innocuous. barc.gov.inresearchgate.net Unlike the degradation products of TBP (dibutyl phosphate and monobutyl phosphate), which can form stable complexes with actinides and interfere with stripping and cause phase separation issues, the carboxylic acids and secondary amines formed from amides have a much smaller impact. google.comiaea.org

These degradation products are generally water-soluble and can be easily washed out of the organic phase with dilute acid or water, simplifying the solvent cleanup process. barc.gov.inresearchgate.netgoogle.com Research has shown that even after significant irradiation, the extraction and stripping performance of the amide solvent is not greatly affected. researchgate.net The decontamination factors for uranium and plutonium with respect to certain fission products using irradiated amides are comparable to those achieved with TBP. barc.gov.in This robustness against degradation contributes to a more stable and reliable separation process.

Identification of Degradation Products

Integration into Advanced Fuel Cycle Processes (e.g., GANEX, ARTIST)

Due to their favorable properties, N,N-dialkyl amides, including branched variants, are being integrated into advanced fuel cycle concepts aimed at improving the sustainability and efficiency of nuclear energy.

The GANEX (Grouped Actinide Extraction) process, developed for reprocessing Generation IV reactor fuels, utilizes a monoamide for the selective extraction of uranium in its first cycle. Specifically, N,N-di-(2-ethylhexyl)isobutyramide (DEHiBA) was selected for its high selectivity for U(VI) over Pu(IV), which allows for uranium separation without the need for a reducing agent. iaea.org

The ARTIST (Amide-based Radio-resources Treatment with Interim Storage of Transuranics) process also proposes the use of N,N-dialkyl amides. iaea.org The main goal of the ARTIST process is the recovery and storage of all actinides. Within this process, branched N,N-dialkyl amides are employed for the selective isolation of uranium. iaea.org For example, studies have investigated the use of N,N-di-(2-ethyl)hexyl-2,2-dimethylpropanamide (D2EHDMPA) for the selective separation of U(VI). iaea.org

The integration of amides like 2-ethyl-N,N-dihexylhexanamide and its structural analogs into these advanced processes underscores their potential to enable more efficient and simplified reprocessing flowsheets, contributing to the development of next-generation nuclear fuel cycles.

Computational Chemistry and Theoretical Insights into 2 Ethyl N,n Dihexylhexanamide Behavior

Quantum Mechanical Studies (e.g., DFT, Ab Initio)

Quantum mechanical (QM) methods are fundamental tools for understanding molecules at the electronic level. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to predict the properties of a single molecule or a small group of interacting molecules with high accuracy. iaea.org For a molecule like 2-ethyl-N,N-dihexylhexanamide, these studies would provide foundational insights into its intrinsic properties.

DFT calculations are a powerful method for elucidating the electronic structure of N,N-dialkyl amides. researchgate.net These studies can determine the distribution of electron density, the nature of the chemical bonds, and the energies of the frontier molecular orbitals (HOMO and LUMO). The analysis of these electronic properties allows for predictions of the molecule's reactivity. nih.gov For instance, the charge distribution around the carbonyl group (C=O) is critical to the amide's function as a ligand in solvent extraction, as the oxygen atom is the primary site for metal cation coordination. acs.org

Computational studies on related amides have used DFT to correlate structural changes (like branching on the alkyl chains) with the molecule's binding affinity for metal ions like uranium and thorium. researchgate.net Such calculations for 2-ethyl-N,N-dihexylhexanamide would involve optimizing its geometry to find the most stable three-dimensional structure and then calculating parameters like atomic charges and bond orders.

Table 1: Representative Theoretical Parameters from Quantum Mechanical Studies for Amides (Note: This table is illustrative of typical data obtained from DFT calculations for N,N-dialkyl amides; specific values for 2-ethyl-N,N-dihexylhexanamide are not available in published literature.)

| Parameter | Description | Typical Application |

|---|---|---|

| Optimized Geometry | Lowest energy 3D arrangement of atoms (bond lengths, angles). | Provides the foundational structure for all other calculations. acs.org |

| Atomic Charges | Distribution of partial charges on each atom. | Identifies nucleophilic/electrophilic sites, like the negative charge on the carbonyl oxygen. |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | The HOMO-LUMO gap is an indicator of chemical reactivity and stability. osti.gov |

| Molecular Electrostatic Potential (MEP) | A 3D map of electrostatic potential around the molecule. | Visually identifies regions of positive and negative potential, predicting sites for intermolecular interactions. |

QM calculations are essential for determining the thermodynamics of chemical reactions, such as the transformation of amides into other functional groups or their complexation with other species. mdpi.comnih.gov For example, DFT can be used to calculate the change in Gibbs free energy (ΔG) for reactions like the binding of a metal-nitrate salt during solvent extraction. rsc.org This allows researchers to predict whether a given extraction process is thermodynamically favorable.

In the context of N,N-dialkyl amides, thermochemical calculations can help understand their stability and the energetics of their degradation pathways. tuengr.com The energy barriers for bond rotation, particularly around the C-N amide bond, can also be computed, providing insight into the molecule's structural dynamics. nih.gov

The interaction of N,N-dialkyl amides with acids is crucial in processes like the extraction of metals from nitric acid solutions. capes.gov.br QM methods can model the protonation of the amide, which typically occurs at the carbonyl oxygen atom. researchgate.net By calculating the proton affinity, researchers can quantify the basicity of the amide. pnas.org

Furthermore, these calculations can characterize the hydrogen bonds that form between the protonated amide and other species, such as water or nitrate (B79036) ions. nih.govmdpi.com The strength and geometry of these hydrogen bonds are critical for the formation of the extracted complexes. mdpi.com For related systems, DFT has been used to show that protonated amide ligands can form outer-sphere complexes with metal anions through hydrogen bonding. acs.org

Thermochemistry and Energetics of Amide Transformations

Molecular Dynamics (MD) Simulations

While QM methods are excellent for detailed analysis of small systems, Molecular Dynamics (MD) simulations are used to study the behavior of larger, more complex systems over time. capes.gov.br MD simulations model the movements of atoms and molecules based on a classical force field, providing a dynamic picture of processes like conformational changes and solvation.

A molecule as large and flexible as 2-ethyl-N,N-dihexylhexanamide, with its long alkyl chains, can adopt a vast number of different shapes, or conformations. rsc.org MD simulations are the primary tool for exploring this conformational landscape. researchgate.net By simulating the molecule's movement over nanoseconds or longer, researchers can identify the most probable conformations and the energy barriers between them. harvard.edumdpi.com This flexibility is a key factor in how the molecule packs in a liquid and interacts with other molecules. fccc.edu

In applications like solvent extraction, the behavior of the amide at the interface between an aqueous solution (like water) and an organic solvent (like dodecane) is critical. rsc.org MD simulations are uniquely suited to model these complex, two-phase systems. epj-n.org

Simulations of related N,N-dialkyl amides have shown how the extractant molecules organize themselves in the organic diluent and at the water-oil interface. capes.gov.brtandfonline.com These studies reveal the formation of molecular aggregates and provide insights into how metal complexes, once formed, are solvated by the organic phase. This interfacial behavior, including the dynamics of ligand exchange and complex transfer across the phase boundary, is a key area of investigation using MD simulations. rsc.orgepj-n.org

Conformational Landscapes and Flexibility

Spectroscopic Property Prediction and Interpretation

Computational methods are widely used to predict and interpret the spectroscopic characteristics of N,N-dialkylamides and their metal complexes. While specific computational data tables for 2-ethyl-N,N-dihexylhexanamide are not broadly published in isolation, the methodologies are well-established within the study of this class of compounds, particularly in the context of actinide separation.

Theoretical calculations are crucial for assigning and understanding spectroscopic data obtained from experimental techniques such as Fourier-transform infrared (FTIR), UV-visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, DFT calculations can predict the vibrational frequencies of the amide's functional groups. A key area of interest is the carbonyl (C=O) stretching frequency, which is sensitive to the molecule's environment and coordination with metal ions. iaea.orgacs.org Upon complexation with a metal actinide, a red shift (a decrease in frequency) in the C=O band is expected, and the magnitude of this shift provides information about the strength of the metal-ligand bond. iaea.org

UV-Vis spectroscopy is another critical tool, and its results are often interpreted with theoretical support. In the study of actinide complexes with N,N-dialkylamides, UV-Vis spectra are used to characterize the extracted species. rsc.orgresearchgate.netresearchgate.net For example, studies on plutonium complexes with various monoamides, including ethyl-branched structures like 2-ethyl-N,N-dihexylhexanamide, use UV-Vis analysis to identify the nature of the extracted complexes, such as the tetra- and hexanitrate monoamide species for Pu(IV). rsc.orgresearchgate.netresearchgate.net

The prediction of NMR chemical shifts via computational methods is also a mature field that aids in structure elucidation. rsc.org Although detailed predicted spectra for this specific amide are not available, the general approach involves calculating the magnetic shielding tensors to predict the chemical shifts of ¹H and ¹³C nuclei, which is invaluable for confirming molecular structures and assignments in complex systems.

Table 1: Application of Computational Spectroscopy to 2-ethyl-N,N-dihexylhexanamide and Related Amides

| Spectroscopic Method | Predicted/Interpreted Property | Research Application |

| FTIR Spectroscopy | Carbonyl (C=O) stretching frequency | Investigating the red shift upon coordination to understand metal-ligand bond strength in actinide complexes. iaea.orgacs.org |

| UV-Vis Spectroscopy | Electronic transitions | Characterizing the coordination environment and stoichiometry of extracted actinide-amide complexes (e.g., Pu(IV) and PuO₂²⁺ species). rsc.orgresearchgate.netresearchgate.net |

| NMR Spectroscopy | ¹H and ¹³C chemical shifts | Elucidating the molecular structure and confirming the identity of the ligand and its complexes. rsc.org |

Mechanistic Investigations of Complexation and Reactions

Theoretical investigations are fundamental to understanding the mechanisms by which 2-ethyl-N,N-dihexylhexanamide forms complexes and participates in extraction reactions, particularly in the context of spent nuclear fuel reprocessing. acs.org The structure of the amide ligand—specifically the nature and position of its alkyl chains—plays a critical role in its extraction efficiency and selectivity.

Studies involving N,N-dialkylamides have shown that branching on the alkyl group attached to the carbonyl carbon can significantly influence the extraction of tetravalent actinides. researchgate.net The ethyl group at the alpha-position (the "2-position") in 2-ethyl-N,N-dihexylhexanamide is a key structural feature. This branching can create steric hindrance that modulates the ligand's interaction with metal ions, leading to selectivity. For instance, certain branched amides have been shown to effectively separate U(VI) from Pu(IV). oecd-nea.org

Mechanistic insights from computational and experimental studies reveal that N,N-dialkylamides can form different types of complexes with actinides depending on factors like the nitric acid concentration of the aqueous phase. capes.gov.br The coordination can shift from an inner-sphere complex, where the amide's oxygen atom binds directly to the metal ion, to an outer-sphere complex. researchgate.netcapes.gov.br In the latter, a hexanitrate actinide complex is surrounded by protonated amide ligands in the secondary coordination sphere. researchgate.netcapes.gov.br

Research on plutonium complexation with various monoamides, including N,N-dihexyl(2-ethyl)hexanamide, has indicated that Pu(IV) is extracted as a tetra- or hexanitrate monoamide complex, while the plutonyl ion (PuO₂²⁺) forms bis- or trisnitrato species. rsc.orgresearchgate.netresearchgate.net Theoretical studies using DFT help to elucidate the thermodynamics of these extraction reactions, indicating that factors like the length and branching of the alkyl substituents can weaken or strengthen the binding of the amide to the metal ion. researchgate.net A study combining experimental work with theoretical evidence highlighted the high complexation selectivity of a similar compound, N,N-Dihexyl-2-ethylhexanamide (DH2EHA), for U(VI) over rare earth elements. iitism.ac.in

Table 2: Mechanistic Insights into the Complexation Behavior of 2-ethyl-N,N-dihexylhexanamide

| Mechanistic Aspect | Finding | Significance |

| Effect of α-branching | The 2-ethyl group provides steric hindrance near the coordinating C=O group. researchgate.net | Influences selectivity, for example, in the separation of U(VI) from Pu(IV). oecd-nea.org |

| Coordination Mode | Can form both inner-sphere (direct M-O bond) and outer-sphere (secondary sphere) complexes. researchgate.netcapes.gov.br | The dominant mechanism depends on aqueous phase conditions like acidity, affecting extraction efficiency. |

| Complex Stoichiometry | Forms specific metal-ligand species, such as Pu(IV)(NO₃)₄(L)₂ and [Pu(NO₃)₆]²⁻[(HL)⁺]₂. rsc.orgresearchgate.net | Determines the efficiency of metal ion transfer from the aqueous to the organic phase. |

| Thermodynamics | Ligand structure (branching, chain length) affects the stability and free energy of complex formation. researchgate.net | Allows for the rational design of new ligands with enhanced selectivity for specific actinides. |

Future Perspectives and Emerging Research Avenues

Rational Design of Next-Generation Amide-Based Functional Materials

The principles of rational design, which are heavily utilized in drug discovery, are increasingly being applied to the creation of functional materials, including advanced insect repellents. pnas.org This approach moves beyond trial-and-error, using an understanding of structure-activity relationships (SAR) to design molecules with enhanced or novel properties.

For 2-ethyl-N,N-dihexylhexanamide, which is known for its use as an insect repellent (Icaridin), rational design could focus on several key areas:

Enhanced Efficacy and Duration: By modeling the interaction between the amide and insect olfactory receptors, new analogs can be designed. nih.gov Modifications to the alkyl chains (the two hexyl groups and the ethyl-hexyl group) could optimize binding affinity and lead to repellents that are more potent or have a longer-lasting effect.

Controlled Release Formulations: The amide could be incorporated into polymer matrices or microcapsules. The rational design of these formulations would aim to control the release rate of the active molecule, prolonging its effectiveness and minimizing the amount needed.

Multifunctional Materials: There is potential to design amide-based molecules that combine repellency with other functionalities, such as antimicrobial properties or UV protection, by integrating specific functional groups onto the core structure.

Quantitative structure-activity relationship (QSAR) studies are central to this design process. dtic.mil By correlating molecular descriptors (e.g., size, shape, electronic properties) of various amide analogs with their repellent activity, predictive models can be built to guide the synthesis of new, superior compounds. pnas.orgplos.org

Advanced Analytical Techniques for In-Situ Process Monitoring

The synthesis of specialty chemicals like 2-ethyl-N,N-dihexylhexanamide requires precise control over reaction conditions to ensure high yield and purity. Advanced process analytical technology (PAT) offers tools for real-time, in-situ monitoring, moving beyond traditional offline sampling and analysis.

For amide synthesis, several techniques are emerging as powerful monitoring tools:

Spectroscopic Methods: Near-infrared (NIR) and Raman spectroscopy are particularly promising. researchgate.net NIR spectroscopy can be used to monitor the concentration of reactants and products by tracking changes in the absorption bands related to the amide bond. researchgate.net A calibration model with a high coefficient of determination (≥0.99) has been developed for monitoring peptide synthesis, which could be adapted for other amide formations. researchgate.net

Colorimetric Monitoring: For certain amide coupling reactions that produce a colored byproduct, camera-enabled computer vision can be used for non-contact, quantitative monitoring of reaction progress. rsc.org

Chromatography and Mass Spectrometry: Techniques like GC-MS can be integrated into reaction systems to provide detailed, real-time analysis of the reaction mixture, identifying intermediates and byproducts as they form. mdpi.com

The table below illustrates how these techniques could be applied to monitor the synthesis of 2-ethyl-N,N-dihexylhexanamide.

| Analytical Technique | Parameter Monitored | Potential Application in Amide Synthesis |

| Near-Infrared (NIR) Spectroscopy | Amide bond formation, reactant concentration | In-line probe to track reaction conversion in real-time by monitoring key amide absorption bands. researchgate.net |

| Raman Spectroscopy | Molecular vibrations, functional groups | Non-invasive monitoring of both reactants and products through a reactor viewport to ensure optimal reaction endpoint. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Compound identification and quantification | Automated sampling and injection to monitor purity and detect potential side-reactions during synthesis. mdpi.com |

| Computer Vision | Color change | If a coupling agent producing a colored byproduct is used, a camera could track the reaction rate and completion. rsc.org |

Implementing these techniques can lead to improved process understanding, enhanced batch-to-batch consistency, and more efficient, sustainable production.

Synergistic Approaches: Combining Experimental and Computational Methodologies

The synergy between experimental work and computational modeling provides a powerful paradigm for deepening the understanding of molecular behavior. nih.gov For N,N-disubstituted amides, this combined approach can elucidate complex phenomena such as conformational dynamics, reaction mechanisms, and intermolecular interactions. researchgate.net

Conformational Analysis: The rotation around the amide C-N bond is a key feature of amides, leading to different rotational isomers (rotamers). dntb.gov.uaacs.org NMR spectroscopy is an experimental tool used to study this equilibrium, while computational methods like Density Functional Theory (DFT) can calculate the relative stabilities and energy barriers between isomers. researchgate.net For 2-ethyl-N,N-dihexylhexanamide, understanding the preferred conformation is crucial as it dictates how the molecule interacts with its biological targets. nih.gov

Solvent Effects: The behavior of amides can be highly sensitive to the solvent environment. researchgate.net Combining experimental measurements with Self-Consistent Reaction Field (SCRF) computational models can explain and predict how different solvents influence properties like isomer ratios and reactivity.

Structure-Property Relationships: As mentioned in the rational design section, computational docking and molecular dynamics simulations can model the binding of amides to target proteins, such as insect odorant binding proteins. nih.govdntb.gov.ua These in-silico results can then be validated and refined through experimental binding assays, creating a feedback loop that accelerates the discovery of more effective molecules. tandfonline.com

This integrated approach was successfully used to study the binding of the repellent DEET to an odorant binding protein in Anopheles gambiae, providing a structural basis for designing new repellents. nih.gov

Exploration of New Chemical Transformations and Catalytic Applications

While amides are famously stable, recent advances in chemistry have unlocked new ways to transform them, opening up possibilities for using molecules like 2-ethyl-N,N-dihexylhexanamide as synthetic building blocks. nih.gov

Amide Bond Activation: Traditionally, the C-N amide bond is difficult to cleave. However, new catalytic systems are emerging that can activate this bond, allowing for transformations that were previously inaccessible. For example, nickel catalysts have been shown to convert amides to esters under mild conditions. nih.gov Tungsten catalysts can facilitate the transamidation of tertiary amides, swapping the amine portion of the molecule. researchgate.net

Redox Transpositions: An unprecedented 1,2-carbonyl transposition of tertiary amides has been demonstrated, converting them into valuable α-aminoketone intermediates. chemrxiv.orgacs.org This type of "skeletal editing" dramatically alters the molecule's functionality and opens new synthetic pathways.

Catalytic Hydrogenation: N,N-disubstituted amides can be hydrogenated to form the corresponding tertiary amines using catalyst systems such as copper chromite and zeolite. google.com This could convert 2-ethyl-N,N-dihexylhexanamide into N,N-dihexyl-2-ethylhexan-1-amine.

Nitrogenation: In a novel transformation, tertiary amides have been converted directly into nitriles through a process involving both C-C and C-N bond cleavage, using sodium nitrite (B80452) as the nitrogen source. chinesechemsoc.org

These advanced transformations suggest that 2-ethyl-N,N-dihexylhexanamide, beyond its current use, could serve as a platform molecule for the synthesis of a diverse range of other chemical structures, from specialty amines to complex ketones.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 2-ethyl-N,N-dihexylhexanamide, and how should data interpretation be approached?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, focusing on distinguishing alkyl chain environments and confirming the amide bond. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹). Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. For purity assessment, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a polar stationary phase is recommended. Data interpretation should cross-reference with spectral libraries (e.g., NIST Chemistry WebBook) and validated standards .

Q. What safety protocols are essential when handling 2-ethyl-N,N-dihexylhexanamide in laboratory settings?

- Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors. Avoid skin contact due to potential irritation; wash thoroughly with soap and water if exposed. Store in a cool, dry, ventilated area away from oxidizers. Dispose of waste via certified hazardous waste handlers. Emergency procedures should follow OSHA HCS guidelines, including immediate medical consultation for ingestion or prolonged exposure .

Q. How can researchers determine the purity of 2-ethyl-N,N-dihexylhexanamide using chromatographic methods?

- Answer : Use GC with a flame ionization detector (FID) and a capillary column (e.g., DB-5) for volatile analysis. For non-volatile samples, HPLC with a C18 column and UV detection (λ = 210–230 nm) is suitable. Calibrate with a certified reference standard. Purity is calculated by comparing peak area ratios, ensuring no co-eluting impurities. Replicate runs and spiked samples validate reproducibility .

Advanced Research Questions

Q. How can solvent selection and reaction conditions be optimized to improve the synthesis yield of 2-ethyl-N,N-dihexylhexanamide?

- Answer : Test polar aprotic solvents (e.g., dioxane, tetrahydrofuran) to enhance nucleophilic substitution in amide bond formation. Optimize temperature (e.g., 60–80°C for kinetic control) and stoichiometric ratios of precursors (e.g., 1.2:1 amine-to-acyl chloride). Use catalysts like tetrabutylammonium hydroxide to accelerate reactions. Monitor progress via thin-layer chromatography (TLC) and isolate products via fractional distillation or column chromatography. Example: Ethanol as a solvent achieved ~50% yield in analogous syntheses .

Q. What methodologies resolve contradictions in spectral data or bioactivity results for this compound?

- Answer : Employ orthogonal analytical techniques (e.g., NMR + IR + MS) to cross-validate structural assignments. For conflicting bioactivity data, conduct dose-response assays under controlled conditions (pH, temperature) and use statistical tools (e.g., ANOVA) to assess significance. Compare results with literature on structurally similar amides (e.g., N,N-diethylacetamide). Iterative refinement of experimental protocols minimizes variability .

Q. What challenges arise in scaling up synthesis from laboratory to pilot scale, and how can they be mitigated?

- Answer : Challenges include heat dissipation, solvent recovery, and byproduct formation. Use continuous flow reactors for better temperature control. Pilot-scale tests should optimize solvent-to-substrate ratios and implement in-line analytics (e.g., FTIR probes) for real-time monitoring. Conduct hazard assessments for exothermic reactions and adhere to Good Manufacturing Practices (GMP) for consistency .

Q. How can computational modeling predict the environmental behavior of 2-ethyl-N,N-dihexylhexanamide?

- Answer : Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation rates and toxicity. Molecular dynamics simulations predict partitioning coefficients (log P) for environmental persistence. Cross-reference with EPA DSSTox data for analogous compounds (e.g., 2-ethylhexyl esters) to validate predictions. Experimental validation via OECD 301F biodegradability tests is recommended .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.